1H-Indole-3-carboxylic acid, pentyl ester
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Overview
Description
1H-Indole-3-carboxylic acid, pentyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-3-carboxylic acid, pentyl ester typically involves the esterification of 1H-Indole-3-carboxylic acid with pentanol. This reaction can be catalyzed by acidic or basic catalysts. One common method involves the use of sulfuric acid as a catalyst, where the reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-carboxylic acid, pentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-3-carbinol.
Substitution: Various substituted indole derivatives depending on the substituent used.
Scientific Research Applications
1H-Indole-3-carboxylic acid, pentyl ester has numerous applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-3-carboxylic acid, pentyl ester involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation .
Comparison with Similar Compounds
- 1H-Indole-3-carboxylic acid, methyl ester
- 1H-Indole-3-carboxylic acid, ethyl ester
- 1H-Indole-3-carboxylic acid, butyl ester
Comparison: 1H-Indole-3-carboxylic acid, pentyl ester is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and biological activity compared to its shorter-chain counterparts. The pentyl ester derivative may exhibit different pharmacokinetic properties, making it suitable for specific applications where longer alkyl chains are advantageous .
Properties
CAS No. |
61698-96-2 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
pentyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-2-3-6-9-17-14(16)12-10-15-13-8-5-4-7-11(12)13/h4-5,7-8,10,15H,2-3,6,9H2,1H3 |
InChI Key |
COOGMZZVXXAKKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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